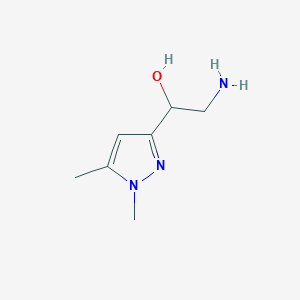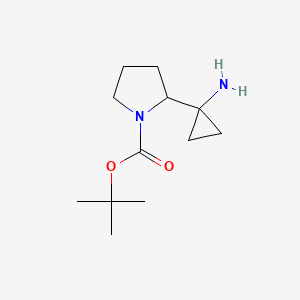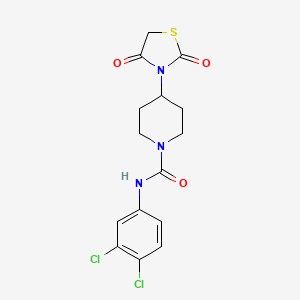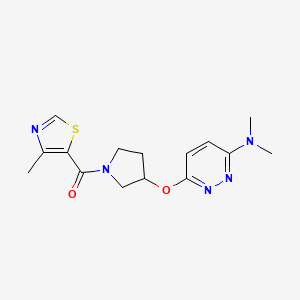
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide (4,5-DPP-FBS) is a novel small molecule that has been developed for use in a variety of scientific research applications. It is a sulfur-containing compound with a unique structure that is composed of two aromatic rings and a three-membered imidazole ring. This compound has been studied for its potential to act as a ligand for protein-protein interactions and as a potential therapeutic agent.
Scientific Research Applications
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide has been studied for its potential to act as a ligand for protein-protein interactions. It has been used to investigate the structure and function of a variety of proteins, including enzymes, G-protein coupled receptors, and transcription factors. In addition, this compound has been used to study the effect of small molecules on protein-protein interactions and to develop small molecule inhibitors of protein-protein interactions. Furthermore, this compound has been studied as a potential therapeutic agent for the treatment of a variety of diseases, including cancer, Alzheimer’s disease, and HIV.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide is not yet fully understood. However, it is believed that the compound binds to proteins in a manner that is similar to that of other small molecules. In particular, it is thought to bind to the active site of proteins, thereby blocking the binding of other molecules or interfering with the protein’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the growth of cancer cells in vitro and to reduce the levels of certain proteins in the brain. In addition, it has been shown to inhibit the activity of certain enzymes and to reduce the levels of certain hormones.
Advantages and Limitations for Lab Experiments
The main advantage of using 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide in laboratory experiments is that it is a relatively small molecule that can be easily synthesized and purified. In addition, it is a relatively stable compound that can be stored and used over a long period of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not yet known whether or not it is toxic to cells or organisms. In addition, it is not yet known whether or not it is able to penetrate cells or tissues.
Future Directions
The potential future directions for 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research should be conducted to determine whether or not it is toxic to cells or organisms and to determine whether or not it is able to penetrate cells or tissues. Furthermore, further research should be conducted to determine the optimal dosage and administration route for therapeutic applications. Finally, further research should be conducted to determine the potential side effects of this compound.
Synthesis Methods
The synthesis of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfide is a multi-step process that involves the reaction of 4,5-diphenyl-1H-imidazol-2-yl 3-fluorobenzyl chloride with propargyl bromide, followed by the reaction of the resulting intermediate with sodium sulfide. The reaction is carried out in a polar solvent, such as acetonitrile, and is catalyzed by a base, such as potassium carbonate. The final product is a white solid that is purified by column chromatography.
properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)29-18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFWWVCACTUEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1SCC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)
![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)
![(E)-2-cyano-3-(3,4-difluorophenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2854328.png)
![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)
![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)

![3-(2,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854333.png)
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2854334.png)


